Naphazoline

Descripción general

Descripción

La nafazolina es un vasoconstrictor simpaticomimético utilizado principalmente para el alivio sintomático del enrojecimiento y la picazón de los ojos, así como para la congestión nasal . Es un derivado de la imidazolina de acción rápida que actúa sobre los receptores alfa-adrenérgicos en las arteriolas de la conjuntiva y la mucosa nasal, lo que lleva a la vasoconstricción y la disminución de la congestión . La nafazolina se desarrolló por primera vez en 1942 como una formulación nasal para la congestión .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de nafazolina se puede sintetizar utilizando ácido alfa-naftilacético, etilendiamina y acetona como materias primas. El proceso implica condensación, ciclización y salificación . Las condiciones de reacción son suaves y el proceso evita una gran cantidad de reacciones secundarias, lo que da como resultado un alto rendimiento y pureza del producto .

Métodos de Producción Industrial: En entornos industriales, el clorhidrato de nafazolina se prepara añadiendo ácido alfa-naftilacético a un reactor, seguido de la adición de etilendiamina y acetona. La mezcla se calienta y se refluye. Después de la reacción, el producto se purifica mediante procesos de salificación y recristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones: La nafazolina sufre varias reacciones químicas, incluyendo la sustitución nucleofílica, la oxidación y la reducción.

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica: La nafazolina reacciona con la sal sódica de la 1,2-naftoquinona-4-sulfonato en un medio alcalino a 80 °C para formar un producto de color naranja/rojo.

Oxidación y Reducción: Los detalles específicos sobre las reacciones de oxidación y reducción de la nafazolina están menos documentados, pero se sabe que interactúa con varios reactivos en condiciones controladas.

Productos Principales: El principal producto formado a partir de la reacción de sustitución nucleofílica es un complejo de color naranja/rojo con una absorción máxima a 483 nm .

Aplicaciones Científicas De Investigación

Ophthalmic Applications

Naphazoline is utilized in ophthalmology primarily as an ocular decongestant. Its application helps reduce redness and swelling in the eyes caused by irritation or allergic reactions.

Clinical Studies

- A study demonstrated that this compound hydrochloride (0.1%) significantly reduced conjunctival hyperemia compared to lower doses and other agents such as tetrahydrozoline .

- Another investigation found that this compound's effect on intraocular pressure was minimal, suggesting its safety for patients with glaucoma .

| Study Reference | Concentration | Effect Observed |

|---|---|---|

| 0.1% | Reduced redness significantly | |

| 0.02% | Greater blanching of conjunctiva compared to lower doses |

Nasal Decongestant Use

This compound is widely employed as a nasal decongestant, providing rapid relief from nasal congestion due to colds or allergies.

Case Studies

- A case study reported a patient who developed chronic headaches from overuse of this compound nasal spray, highlighting the potential for rebound congestion and associated headaches with prolonged use . This underscores the need for careful patient education regarding dosage and duration of use.

| Patient Age | Usage Frequency | Outcome |

|---|---|---|

| 34 years | 5-6 times/day | Chronic headache resolved after discontinuation |

Pharmacological Research

Recent studies have explored the broader pharmacological effects of this compound beyond its traditional uses.

Pharmacodynamics

- This compound has been shown to induce systemic effects such as blood pressure normalization in individuals with sympathetic nervous system imbalances . This suggests potential applications in treating conditions related to autonomic dysregulation.

Experimental Findings

- Research indicated that this compound could enhance endogenous atrial natriuretic peptide levels when applied topically in animal models, suggesting cardiovascular implications .

Safety Profile and Adverse Effects

The safety profile of this compound has been evaluated through various studies, indicating a generally favorable tolerability with mild adverse effects.

Adverse Drug Reactions (ADRs)

- A pharmacovigilance study reported low incidences of ADRs associated with this compound use, primarily mild symptoms such as eye irritation or transient headache .

| ADR Type | Incidence Rate |

|---|---|

| Eye irritation | Low |

| Headache | Low |

Mecanismo De Acción

La nafazolina funciona estimulando los receptores alfa-adrenérgicos en las arteriolas, lo que lleva a la vasoconstricción y la disminución de la congestión en el sitio de administración . Provoca la liberación de norepinefrina en los nervios simpáticos, que se une a los receptores alfa-adrenérgicos e induce la vasoconstricción . Este mecanismo ayuda a reducir la hinchazón, el enrojecimiento y las molestias cuando se aplica a las membranas mucosas .

Compuestos Similares:

Tetrahidrozolidina: Otro derivado de la imidazolina utilizado como vasoconstrictor en gotas para los ojos y aerosoles nasales.

Fenilefrina: Un agonista del receptor alfa-adrenérgico utilizado como descongestionante y vasoconstrictor.

Oximetazolina: Un vasoconstrictor de acción prolongada utilizado en aerosoles nasales para el alivio de la congestión.

Singularidad de la Nafazolina: La nafazolina es única debido a su rápida acción y su doble uso en preparaciones tanto oculares como nasales. Es particularmente eficaz en la reducción del enrojecimiento y la picazón de los ojos, así como la congestión nasal, lo que la convierte en un compuesto versátil en aplicaciones médicas .

Comparación Con Compuestos Similares

Tetrahydrozoline: Another imidazoline derivative used as a vasoconstrictor in eye drops and nasal sprays.

Phenylephrine: An alpha-adrenergic receptor agonist used as a decongestant and vasoconstrictor.

Oxymetazoline: A long-acting vasoconstrictor used in nasal sprays for congestion relief.

Uniqueness of Naphazoline: this compound is unique due to its rapid onset of action and its dual use in both ocular and nasal preparations. It is particularly effective in reducing redness and itching of the eyes, as well as nasal congestion, making it a versatile compound in medical applications .

Actividad Biológica

Naphazoline is a sympathomimetic agent primarily used as a nasal decongestant. Its biological activity is largely attributed to its action on alpha-adrenergic receptors, leading to vasoconstriction and subsequent reduction in mucosal congestion. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, adverse effects, and relevant case studies.

This compound acts predominantly as an agonist for alpha-1 and alpha-2 adrenergic receptors. Upon binding to these receptors, it stimulates vasoconstriction in arterioles, which decreases blood flow to the nasal mucosa, thereby alleviating congestion. Additionally, this compound has mild beta-adrenergic activity, which can result in rebound vasodilation after the cessation of its effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

Adverse Effects

While this compound is effective in treating nasal congestion, its prolonged use can lead to several adverse effects:

- Rhinitis Medicamentosa : Chronic use can cause dependency and rebound congestion .

- Local Irritation : Users may experience dryness and irritation of the nasal mucosa due to decreased ciliary function .

- Systemic Effects : There are reports of headaches and other systemic reactions following excessive use .

Case Studies

-

Chronic Headache Due to this compound Overuse :

A 34-year-old male patient used this compound for self-diagnosed chronic sinusitis. Over time, he developed daily headaches attributed to medication overuse. Following detoxification from this compound, his headache frequency significantly decreased, indicating a direct correlation between this compound use and headache development . -

This compound Intoxication in Pediatrics :

A case study documented a toddler who ingested this compound-containing eye drops, leading to severe toxicity symptoms. This incident underscores the potential dangers associated with accidental ingestion of over-the-counter products containing this compound . -

Adverse Drug Reactions Monitoring :

A pharmacovigilance study involving 236 patients using a combination of this compound and hypromellose reported a low incidence of adverse drug reactions (ADRs), primarily eye-related issues such as irritation and blurred vision. The study concluded that while this compound is generally well-tolerated, careful monitoring is essential for patient safety .

Research Findings

Recent studies have focused on the broader implications of this compound's biological activity:

- Inflammation Reduction : Research indicates that this compound may reduce inflammation in allergic conjunctivitis models through modulation of nerve growth factor (NGF) and vascular endothelial growth factor (VEGF) pathways .

- Ciliary Function Impairment : Long-term exposure to this compound has been shown to impair ciliary function in animal models, leading to potential complications in respiratory health due to decreased mucosal clearance capabilities .

Propiedades

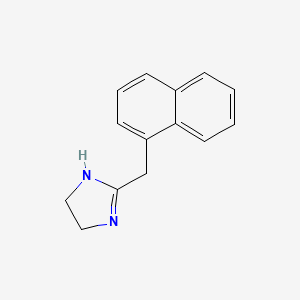

IUPAC Name |

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIIGCLFLJGOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

550-99-2 (mono-hydrochloride) | |

| Record name | Naphazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048449 | |

| Record name | Naphazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naphazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Naphazoline is a vasoconstrictor that functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration. Naphazoline causes the release of norepinephrine in sympathetic nerves. Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction. Naphazoline is also a mild beta adrenergic receptor agonist, which can cause rebound vasodilation after the alpha adrenergic stimulation has ended. Naphazoline's release of norepinephrine also triggers a negative feedback loop which decreases production of norepinephrine, which can lead to rhinitis medicamentosa after long term use when naphazoline is stopped. | |

| Record name | Naphazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

835-31-4 | |

| Record name | Naphazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naphazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H231GF11BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naphazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of naphazoline?

A1: this compound functions as an α2-adrenergic receptor agonist and also interacts with imidazoline (I1) receptors. [, , , , , , ]

Q2: How does this compound's activation of α2-adrenergic receptors lead to its decongestant effects?

A2: this compound's stimulation of α2-adrenergic receptors, particularly in the vasculature of the nasal mucosa, leads to vasoconstriction. This constriction reduces blood flow, thereby decreasing congestion and swelling. [, , ]

Q3: What role do imidazoline (I1) receptors play in this compound's effects?

A3: While this compound's interaction with I1 receptors is recognized, the exact contribution of these receptors to its overall pharmacological profile is not fully elucidated. Research suggests that I1 receptor activation might contribute to its ocular hypotensive effects and influence aqueous humor dynamics. [, ]

Q4: Does this compound cross the blood-brain barrier?

A4: While this compound can induce central effects, research suggests that its ability to cross the blood-brain barrier is limited. This is supported by the observation that centrally mediated ocular hypotensive effects were not accompanied by sedation, indicating minimal stimulation of central α2-adrenergic receptors. []

Q5: What is the impact of this compound on aqueous humor dynamics?

A5: Topical this compound has been shown to reduce intraocular pressure (IOP) and significantly suppress aqueous humor flow rate in rabbits. This effect is attributed to the activation of both α2- and I1 receptors, which are linked to pertussis toxin (PTX)-sensitive G proteins. []

Q6: How does this compound affect norepinephrine levels in the eye?

A6: Studies have demonstrated that topical this compound can attenuate norepinephrine levels in the aqueous humor and inhibit its release from the iris-ciliary body (ICB). This effect is suggested to be mediated through I1 receptor activation. []

Q7: Does this compound influence cyclic nucleotide levels in the eye?

A7: Research indicates that this compound can modulate cyclic nucleotide levels in the ICB. It has been shown to inhibit isoproterenol-stimulated cyclic adenosine monophosphate (cAMP) accumulation while increasing cyclic guanosine monophosphate (cGMP) levels. []

Q8: What is the significance of this compound's effect on atrial natriuretic peptide (ANP)?

A8: this compound administration elevates ANP levels in the aqueous humor. This effect, mediated by I1 receptors, is suggested to contribute to the elevation of cGMP levels and the inhibition of cAMP accumulation in the ICB. []

Q9: What is the molecular formula and weight of this compound hydrochloride?

A9: The molecular formula of this compound hydrochloride is C14H15N2+·Cl−, and its molecular weight is 246.73 g/mol. []

Q10: Are there any notable structural features of this compound?

A10: Unlike many sympathomimetic amines that possess an extended conformation, this compound exhibits a folded conformation. This structural distinction might contribute to its unique pharmacological profile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.